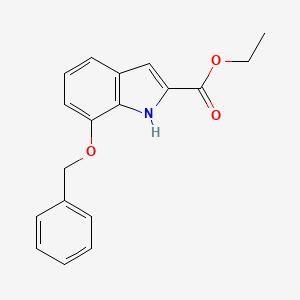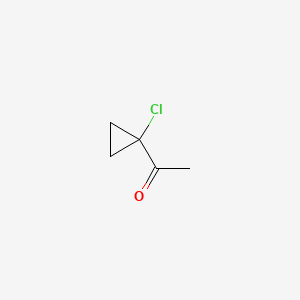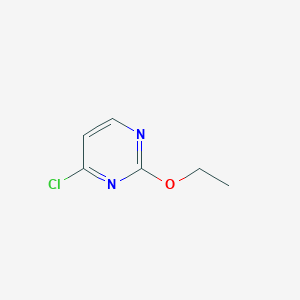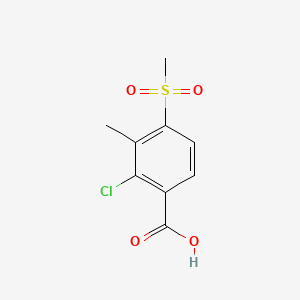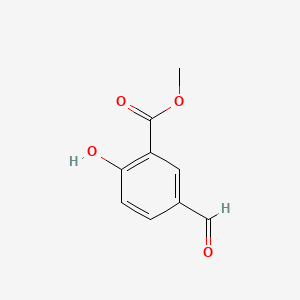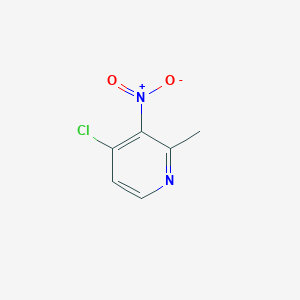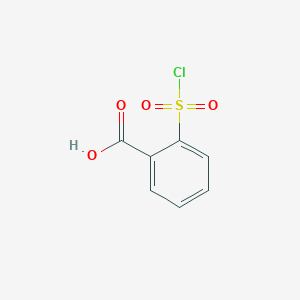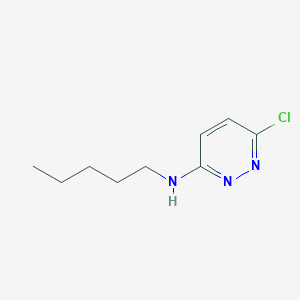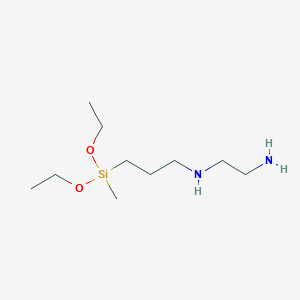
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine
Descripción general
Descripción
“N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine” is a chemical compound with the molecular formula C10H26N2O2Si . It has an average mass of 234.411 Da and a monoisotopic mass of 234.176361 Da .
Chemical Reactions Analysis
“N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
This compound has a boiling point of 302.6±42.0 °C at 760 mmHg and a flash point of 136.8±27.9 °C . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Aplicaciones Científicas De Investigación
Metal Complexation and Ligand Synthesis
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine and its derivatives play a crucial role in the field of metal complexation and ligand synthesis. For instance, a study by Kudyakova et al. (2010) demonstrated the use of ethylenediamine derivatives in the creation of new tetradentate N2O2-ligands. These ligands were then used to form corresponding metal complexes, highlighting the application of such compounds in inorganic chemistry and material science (Kudyakova et al., 2010).
Environmental and Agricultural Applications
Another significant application is in environmental and agricultural fields. Pinto et al. (2014) discussed the use of biodegradable chelating agents, including ethylenediamine derivatives, in various sectors like agriculture, waste treatment, and soil remediation. These compounds are preferred over non-biodegradable alternatives due to their lower environmental impact (Pinto, Neto, & Soares, 2014).
Corrosion Inhibition
In the field of materials science, ethylenediamine derivatives, including those similar to N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine, have been studied for their corrosion inhibition properties. Agrawal et al. (2004) investigated ethylenediamine derivatives as corrosion inhibitors for zinc in sulfuric acid, demonstrating their effectiveness in protecting metals from corrosion (Agrawal, Talati, Shah, Desai, & Shah, 2004).
Hydrogel Sensors
In analytical chemistry, such compounds have been utilized in the development of hydrogel sensors. For instance, Ozay & Ozay (2013) explored the creation of rhodamine-based hydrogel sensors using ethylenediamine derivatives, indicating their use in detecting metal ions (Ozay & Ozay, 2013).
Surface Modification and Nanotechnology
These compounds have also found applications in nanotechnology and surface science. Liu, Song, & Zhang (2013) studied the formation of amino-terminated self-assembled monolayers using compounds like N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine, demonstrating their role in modifying surface properties (Liu, Song, & Zhang, 2013).
Nanocomposites and Polymer Science
In the field of polymer science, Yufei et al. (2013) utilized similar compounds for the functionalization of reduced graphene oxide in polyacrylonitrile composites, showcasing their application in enhancing material properties (Yufei, Yang, Zhaoxia, & Huang, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
N'-[3-[diethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O2Si/c1-4-13-15(3,14-5-2)10-6-8-12-9-7-11/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPOJLDZXHVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCNCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228100 | |
| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine | |
CAS RN |
70240-34-5 | |
| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70240-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070240345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(diethoxymethylsilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)
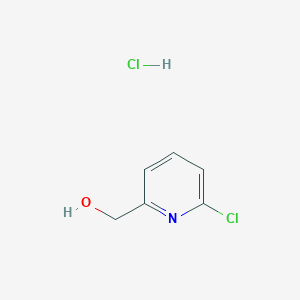
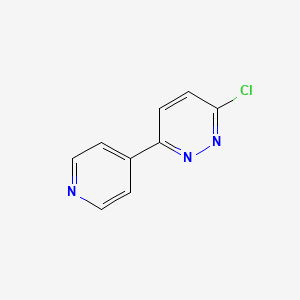

![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)
